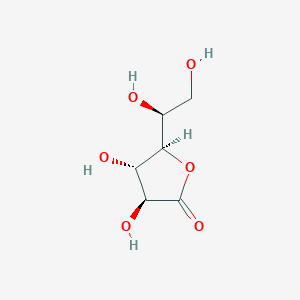![molecular formula C15H15O2PS B118577 S-[(Diphenylphosphoryl)methyl] ethanethioate CAS No. 324753-14-2](/img/structure/B118577.png)
S-[(Diphenylphosphoryl)methyl] ethanethioate
Descripción general
Descripción
S-[(Diphenylphosphoryl)methyl] ethanethioate, also known as DEMPT or Demeton-S-methyl, is an organophosphate pesticide that has been widely used in agriculture and horticulture. It was first synthesized in the 1950s and has been used as a pesticide since the 1960s. DEMPT is a highly toxic compound that can cause serious health problems in humans and animals. The aim of
Mecanismo De Acción
S-[(Diphenylphosphoryl)methyl] ethanethioate inhibits acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to the accumulation of acetylcholine in the synapse. The excess acetylcholine overstimulates the cholinergic system, leading to a range of symptoms, including muscle twitching, convulsions, respiratory failure, and death.
Biochemical and Physiological Effects:
S-[(Diphenylphosphoryl)methyl] ethanethioate is highly toxic and can cause a range of biochemical and physiological effects in humans and animals. The symptoms of S-[(Diphenylphosphoryl)methyl] ethanethioate toxicity include muscle twitching, convulsions, respiratory failure, and death. These symptoms are caused by the overstimulation of the cholinergic system and subsequent inhibition of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-[(Diphenylphosphoryl)methyl] ethanethioate has been widely used as a model compound to study the mechanism of action of organophosphate pesticides. It is a highly toxic compound that can be used in small quantities to study the effects of organophosphate pesticides on the nervous system. However, S-[(Diphenylphosphoryl)methyl] ethanethioate is also highly toxic and requires careful handling in the laboratory. The use of S-[(Diphenylphosphoryl)methyl] ethanethioate in lab experiments is therefore limited by the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on S-[(Diphenylphosphoryl)methyl] ethanethioate. One area of research is the development of new methods for synthesizing S-[(Diphenylphosphoryl)methyl] ethanethioate that are more efficient and environmentally friendly. Another area of research is the development of new antidotes for organophosphate poisoning. Finally, there is a need for more research on the long-term effects of exposure to S-[(Diphenylphosphoryl)methyl] ethanethioate and other organophosphate pesticides on human health.
Conclusion:
S-[(Diphenylphosphoryl)methyl] ethanethioate is a highly toxic organophosphate pesticide that has been widely used in agriculture and horticulture. It inhibits acetylcholinesterase, leading to the overstimulation of the cholinergic system and subsequent toxicity. S-[(Diphenylphosphoryl)methyl] ethanethioate has been extensively studied for its toxicological effects on humans and animals and has been used as a model compound to study the mechanism of action of organophosphate pesticides. Future research on S-[(Diphenylphosphoryl)methyl] ethanethioate should focus on the development of new methods for synthesizing S-[(Diphenylphosphoryl)methyl] ethanethioate, the development of new antidotes for organophosphate poisoning, and the long-term effects of exposure to S-[(Diphenylphosphoryl)methyl] ethanethioate and other organophosphate pesticides on human health.
Aplicaciones Científicas De Investigación
S-[(Diphenylphosphoryl)methyl] ethanethioate has been extensively studied for its toxicological effects on humans and animals. It has been used as a model compound to study the mechanism of action of organophosphate pesticides. S-[(Diphenylphosphoryl)methyl] ethanethioate inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the cholinergic system and subsequent toxicity.
Propiedades
IUPAC Name |
S-(diphenylphosphorylmethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O2PS/c1-13(16)19-12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOMHIVSUHIOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545093 | |
| Record name | S-[(Diphenylphosphoryl)methyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[(Diphenylphosphoryl)methyl] ethanethioate | |
CAS RN |
324753-14-2 | |
| Record name | S-[(Diphenylphosphoryl)methyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





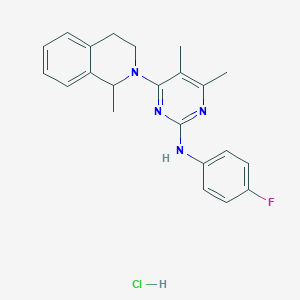
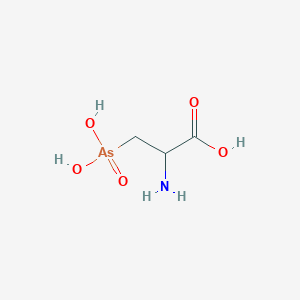
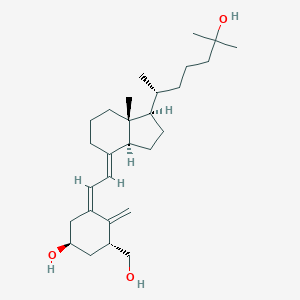

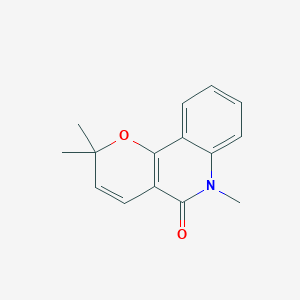
![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)


